molecular formula C24H23N3O4 B11189256 N-[7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-4-methylbenzamide

N-[7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-4-methylbenzamide

Cat. No.: B11189256
M. Wt: 417.5 g/mol
InChI Key: ONELEUMSQMIFRP-UHFFFAOYSA-N
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Description

N-[7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-4-methylbenzamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the dimethoxyphenyl and tetrahydroquinazolinone moieties in its structure suggests that it may exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-4-methylbenzamide can be achieved through a multi-step process. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an intermediate, which is then cyclized to produce the tetrahydroquinazolinone core. The final step involves the acylation of the tetrahydroquinazolinone with 4-methylbenzoyl chloride under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-[7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the aromatic rings.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activities such as anticancer, antimicrobial, or anti-inflammatory effects, making it a candidate for drug development.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases, including cancer, infections, and inflammatory conditions.

    Industry: The compound could be used in the development of new materials or as a corrosion inhibitor in industrial applications.

Mechanism of Action

The mechanism of action of N-[7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-4-methylbenzamide likely involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways would need to be elucidated through detailed biochemical and pharmacological studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-4-methylbenzamide is unique due to its specific structural features, which may confer distinct biological activities and therapeutic potential compared to other similar compounds

Properties

Molecular Formula

C24H23N3O4

Molecular Weight

417.5 g/mol

IUPAC Name

N-[7-(3,4-dimethoxyphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]-4-methylbenzamide

InChI

InChI=1S/C24H23N3O4/c1-14-4-6-15(7-5-14)23(29)27-24-25-13-18-19(26-24)10-17(11-20(18)28)16-8-9-21(30-2)22(12-16)31-3/h4-9,12-13,17H,10-11H2,1-3H3,(H,25,26,27,29)

InChI Key

ONELEUMSQMIFRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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